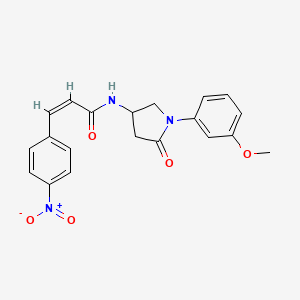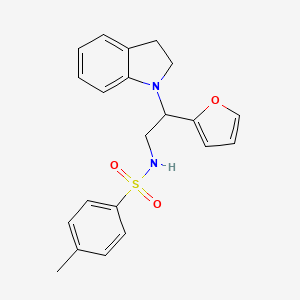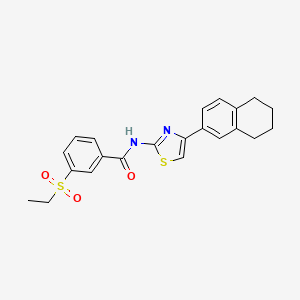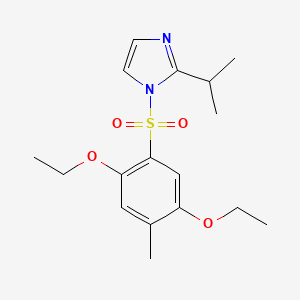
(Z)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Overview
Description
(Z)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound 1" and is known for its ability to inhibit the activity of certain enzymes that are involved in various physiological processes.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of various enzymes that play a crucial role in several physiological processes. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes compound 1 a potential candidate for the treatment of type 2 diabetes.
Mechanism of Action
The exact mechanism of action of compound 1 is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The inhibition of the enzyme activity leads to a reduction in the physiological process that the enzyme is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 depend on the enzyme that it inhibits. For example, inhibition of DPP-4 activity leads to an increase in the levels of incretin hormones, which in turn leads to an increase in insulin secretion and a reduction in blood glucose levels. Inhibition of other enzymes may lead to different effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound 1 in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of the target enzyme in various physiological processes. However, one limitation of using compound 1 is its specificity as an inhibitor. It may also inhibit other enzymes that are structurally similar to the target enzyme, leading to unintended effects.
Future Directions
There are several future directions for the research on compound 1. One possible direction is to study its potential applications in the treatment of other diseases that are associated with the target enzyme. Another direction is to develop more specific inhibitors of the target enzyme that do not have unintended effects. Additionally, the use of compound 1 in combination with other drugs may lead to synergistic effects that can improve its therapeutic potential.
In conclusion, compound 1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, its specificity as an inhibitor and potential unintended effects should be taken into consideration when using it in lab experiments. There are several future directions for the research on compound 1 that can lead to the development of new therapies for various diseases.
properties
IUPAC Name |
(Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-28-18-4-2-3-17(12-18)22-13-15(11-20(22)25)21-19(24)10-7-14-5-8-16(9-6-14)23(26)27/h2-10,12,15H,11,13H2,1H3,(H,21,24)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCIASPPXSUNJ-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Mesitylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298953.png)
![(Z)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3298958.png)



![4-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1-ethylpyridinium perchlorate](/img/structure/B3299003.png)

![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)


![N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3299038.png)
